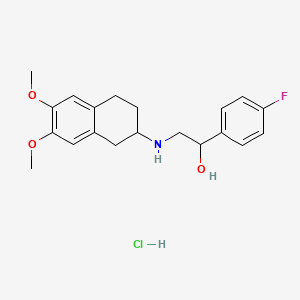
Benzenemethanol, 4-fluoro-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 4-fluoro-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride is a complex organic compound that features a combination of aromatic and aliphatic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-fluoro-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzenemethanol derivative, followed by the introduction of the 4-fluoro group. The naphthalenyl moiety is then attached through a series of condensation reactions, and the final product is obtained by forming the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 4-fluoro-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the benzenemethanol group to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the naphthalenyl moiety or other reducible groups.
Substitution: Halogen substitution reactions, particularly involving the 4-fluoro group.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while substitution reactions could produce various substituted benzenemethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites, altering enzyme activity, or modulating receptor function. Detailed studies would be required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other benzenemethanol derivatives, fluorinated aromatic compounds, and naphthalenyl-containing molecules.
Uniqueness
What sets Benzenemethanol, 4-fluoro-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride apart is its unique combination of functional groups, which could confer specific chemical reactivity and biological activity not seen in other compounds.
Propiedades
Número CAS |
116680-78-5 |
|---|---|
Fórmula molecular |
C20H25ClFNO3 |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-(4-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C20H24FNO3.ClH/c1-24-19-10-14-5-8-17(9-15(14)11-20(19)25-2)22-12-18(23)13-3-6-16(21)7-4-13;/h3-4,6-7,10-11,17-18,22-23H,5,8-9,12H2,1-2H3;1H |
Clave InChI |
CSPBBOFEHXKDKX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2CC(CCC2=C1)NCC(C3=CC=C(C=C3)F)O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


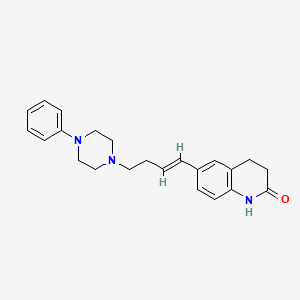

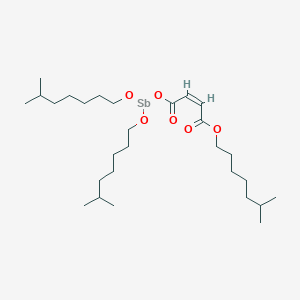
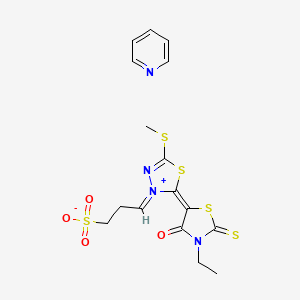

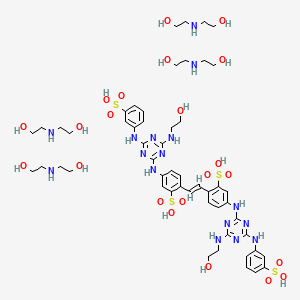
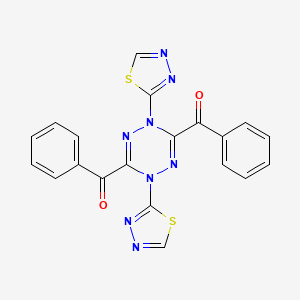
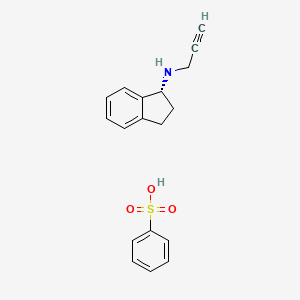
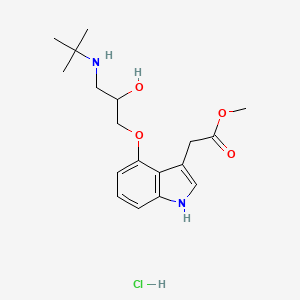
![3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12750610.png)
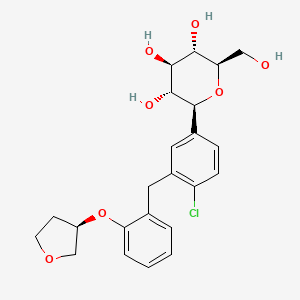
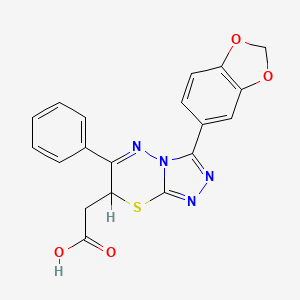
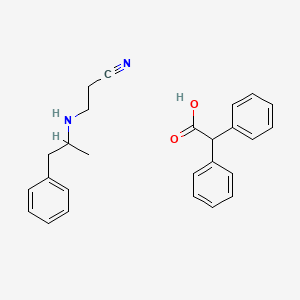
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)
